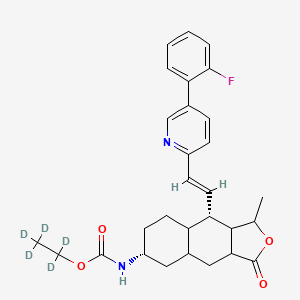

Vorapaxar-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C29H33FN2O4 |

|---|---|

Molecular Weight |

497.6 g/mol |

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl N-[(1R,6R,9S)-9-[(E)-2-[5-(2-fluorophenyl)-2-pyridinyl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate |

InChI |

InChI=1S/C29H33FN2O4/c1-3-35-29(34)32-21-11-12-22-19(14-21)15-25-27(17(2)36-28(25)33)24(22)13-10-20-9-8-18(16-31-20)23-6-4-5-7-26(23)30/h4-10,13,16-17,19,21-22,24-25,27H,3,11-12,14-15H2,1-2H3,(H,32,34)/b13-10+/t17-,19?,21-,22?,24+,25?,27?/m1/s1/i1D3,3D2 |

InChI Key |

YJFXBBHASHRDAP-ZUCJVGMNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)N[C@@H]1CCC2[C@@H](C3[C@H](OC(=O)C3CC2C1)C)/C=C/C4=NC=C(C=C4)C5=CC=CC=C5F |

Canonical SMILES |

CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC=CC=C5F)C(OC3=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Purification of Vorapaxar-d5 for Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Vorapaxar-d5, a deuterated analog of the protease-activated receptor-1 (PAR-1) antagonist Vorapaxar. The incorporation of five deuterium atoms into the ethyl carbamate moiety makes this compound an ideal internal standard for quantitative bioanalytical assays using mass spectrometry. This document outlines a plausible synthetic route, detailed experimental protocols, purification strategies, and methods for analytical characterization.

Overview of this compound

Vorapaxar is a potent, orally active antiplatelet agent that functions by inhibiting the PAR-1 receptor, a key mediator of thrombin-induced platelet aggregation.[1][2][3] this compound, with a molecular weight of 497.61 g/mol and the chemical formula C₂₉H₂₈D₅FN₂O₄, serves as a stable isotope-labeled internal standard in pharmacokinetic and metabolic studies of Vorapaxar.[4] The five deuterium atoms are strategically placed on the ethyl group of the carbamate functional group.

Table 1: Physicochemical Properties of Vorapaxar and this compound

| Property | Vorapaxar | This compound |

| Chemical Formula | C₂₉H₃₃FN₂O₄ | C₂₉H₂₈D₅FN₂O₄ |

| Monoisotopic Mass | 492.24 g/mol [5] | 497.27 g/mol |

| Mass Transition (m/z) | 493.2 → 447.2 | 498.6 → 447.2 |

Proposed Synthesis of this compound

Synthesis of Key Intermediates

The synthesis of Vorapaxar originates from the natural product himbacine. A multi-step synthesis yields a key amine intermediate, which is the immediate precursor to the final product. The synthesis of this amine is a complex process and is detailed in several publications on Vorapaxar analogs.

Deuterium Labeling Step

The crucial step is the formation of the deuterated carbamate. This is accomplished by reacting the amine intermediate with deuterated ethyl chloroformate (ethyl-d5 chloroformate).

Experimental Protocol: Synthesis of this compound

-

Preparation of Deuterated Ethyl Chloroformate (C₂D₅OCOCl): Deuterated ethyl chloroformate can be synthesized by reacting deuterated ethanol (C₂D₅OH) with an excess of phosgene (COCl₂) at low temperatures (below 10°C). The reaction is typically carried out in a suitable aprotic solvent. The resulting deuterated ethyl chloroformate is then purified by distillation.

-

Carbamate Formation:

-

Dissolve the amine precursor of Vorapaxar in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a stoichiometric amount of deuterated ethyl chloroformate (prepared in the previous step) to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up:

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification of this compound

The crude this compound obtained from the synthesis will likely contain unreacted starting materials, byproducts, and residual reagents. A multi-step purification process is necessary to achieve the high purity required for its use as an internal standard.

Column Chromatography

Initial purification is typically performed using silica gel column chromatography.

Experimental Protocol: Column Chromatography

-

Slurry Preparation: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent and adsorb it onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel in a suitable solvent system, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

-

Elution: Apply the adsorbed crude product to the top of the column and elute with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate the components.

-

Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Chiral High-Performance Liquid Chromatography (HPLC)

Since Vorapaxar is a chiral molecule, the final purification step to ensure enantiomeric purity often involves preparative chiral HPLC.

Experimental Protocol: Chiral HPLC Purification

-

Column Selection: Utilize a chiral stationary phase (CSP) column suitable for the separation of Vorapaxar enantiomers. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often effective.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol. Small amounts of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic compounds.

-

Separation: Dissolve the product from the column chromatography step in the mobile phase and inject it onto the chiral HPLC system.

-

Fraction Collection: Collect the peak corresponding to the desired enantiomer of this compound.

-

Solvent Removal: Remove the mobile phase solvents under reduced pressure to yield the highly purified enantiomerically pure this compound.

Recrystallization

Recrystallization can be employed as a final purification step to obtain a crystalline solid with high purity.

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a solvent or a solvent mixture in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

-

Dissolution: Dissolve the purified this compound in the minimum amount of the hot solvent.

-

Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.

-

Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Analytical Characterization

The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed using appropriate analytical techniques.

Table 2: Analytical Techniques for this compound Characterization

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation and determination of deuterium incorporation. | Absence or significant reduction of signals corresponding to the ethyl group protons. The rest of the spectrum should be consistent with the Vorapaxar structure. |

| ¹³C NMR | Structural confirmation. | The carbon signals of the deuterated ethyl group will show characteristic splitting patterns due to C-D coupling. |

| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. | A molecular ion peak corresponding to the mass of this compound (m/z ~498.6 for [M+H]⁺). The isotopic distribution will confirm the presence of five deuterium atoms. |

| Chiral HPLC | Determination of enantiomeric purity. | A single peak corresponding to the desired enantiomer, indicating high enantiomeric excess (>99%). |

| Elemental Analysis | Confirmation of elemental composition. | The percentage of C, H, N, and F should be within acceptable limits of the theoretical values for C₂₉H₂₈D₅FN₂O₄. |

Conclusion

The synthesis and purification of this compound for research use require a multi-step process involving the synthesis of a deuterated reagent, a key carbamate formation reaction, and a rigorous purification cascade. The protocols outlined in this guide provide a robust framework for obtaining high-purity, enantiomerically pure this compound suitable for use as an internal standard in demanding bioanalytical applications. Careful execution of each step and thorough analytical characterization are paramount to ensure the quality and reliability of the final product.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. In vitro pharmacological characterization of vorapaxar, a novel platelet thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vorapaxar: The Current Role and Future Directions of a Novel Protease-Activated Receptor Antagonist for Risk Reduction in Atherosclerotic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vorapaxar | C29H33FN2O4 | CID 10077130 - PubChem [pubchem.ncbi.nlm.nih.gov]

characterization of Vorapaxar-d5 chemical properties

An In-depth Technical Guide to the Chemical Properties of Vorapaxar-d5

Introduction

This compound is the deuterated analog of Vorapaxar, a potent and selective antagonist of the protease-activated receptor-1 (PAR-1).[1][2] As an antiplatelet agent, Vorapaxar is utilized to mitigate thrombotic cardiovascular events in individuals with a history of myocardial infarction or peripheral arterial disease.[3][4] The incorporation of five deuterium atoms in this compound makes it an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS).[2] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical and Physical Properties

The fundamental chemical properties of this compound and its non-deuterated counterpart, Vorapaxar, are summarized below. Deuteration can influence the pharmacokinetic profile of a drug, a key consideration in its development and analysis.

| Property | This compound | Vorapaxar |

| Molecular Formula | C₂₉H₂₈D₅FN₂O₄ | C₂₉H₃₃FN₂O₄ |

| Molecular Weight | 497.61 g/mol | 492.58 g/mol |

| Synonyms | SCH 530348-d5 | SCH 530348 |

| Appearance | Not specified | Crystalline solid |

| CAS Number (Unlabeled) | 618385-01-6 | 618385-01-6 |

Mechanism of Action

Vorapaxar functions as a reversible, competitive antagonist of the Protease-Activated Receptor-1 (PAR-1), a G-protein coupled receptor highly expressed on human platelets. Thrombin, a potent platelet activator, normally cleaves the N-terminal domain of PAR-1, exposing a new "tethered ligand" that auto-activates the receptor. This activation triggers a signaling cascade leading to platelet aggregation and thrombosis.

Vorapaxar binds to the PAR-1 receptor, preventing its activation by thrombin and thrombin receptor agonist peptide (TRAP). Consequently, it inhibits thrombin-mediated platelet aggregation. An important characteristic of Vorapaxar is its specificity; it does not inhibit platelet aggregation induced by other agonists like adenosine diphosphate (ADP) or collagen.

PAR-1 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the PAR-1 signaling pathway and the inhibitory action of Vorapaxar.

References

Vorapaxar-d5 mechanism of action as a PAR-1 antagonist

An In-depth Technical Guide to the Mechanism of Action of Vorapaxar as a PAR-1 Antagonist

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vorapaxar is a first-in-class, orally active, competitive antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[1] By selectively and reversibly binding to PAR-1, Vorapaxar inhibits thrombin-mediated platelet aggregation, a critical pathway in the pathophysiology of atherothrombotic diseases.[2][3] Its long effective half-life, however, renders it an effectively irreversible antagonist in a clinical setting.[4][5] This guide provides a detailed examination of the molecular mechanism of Vorapaxar, the intricacies of PAR-1 signaling, quantitative pharmacological data, and the key experimental protocols used to characterize its activity. The deuterated analogue, Vorapaxar-d5, is utilized as an internal standard in analytical assays; its mechanism of action is considered identical to that of Vorapaxar, as deuteration primarily modifies pharmacokinetic properties rather than pharmacodynamic interactions.

The PAR-1 Signaling Cascade

Thrombin is the most potent activator of platelets and exerts its primary effects through the activation of PAR-1, a G-protein coupled receptor (GPCR). Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by a unique proteolytic mechanism.

Activation Mechanism:

-

Thrombin Cleavage: Thrombin binds to the N-terminal exodomain of PAR-1 and cleaves it at the Arginine41-Serine42 bond.

-

Tethered Ligand Exposure: This cleavage unmasks a new N-terminal sequence, SFLLRN, which acts as a "tethered ligand".

-

Intramolecular Activation: The tethered ligand binds intramolecularly to the receptor's transmembrane core, inducing a conformational change.

-

G-Protein Coupling: This conformational change facilitates the coupling and activation of heterotrimeric G-proteins, primarily Gαq, Gα12/13, and Gαi.

Downstream Signaling:

-

Gαq Pathway: Activation of Gαq stimulates Phospholipase Cβ (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to granule secretion and platelet aggregation.

-

Gα12/13 Pathway: This pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This cascade mediates cytoskeletal rearrangement, resulting in the platelet shape change essential for aggregation.

-

Gαi Pathway: Gαi activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, which further promotes platelet activation.

Caption: The PAR-1 signaling pathway initiated by thrombin cleavage.

Vorapaxar's Mechanism of Antagonism

Vorapaxar is a synthetic analog of himbacine and functions as a selective, competitive PAR-1 inhibitor. It prevents platelet activation by physically blocking the receptor before the tethered ligand can bind and initiate downstream signaling.

Molecular Interaction:

-

Binding Site: High-resolution crystal structures reveal that Vorapaxar binds to an unusual, superficial pocket on PAR-1 that has minimal exposure to the aqueous solvent. This binding pocket is distinct from the deep pockets often seen in other GPCRs.

-

Competitive Inhibition: Vorapaxar occupies the binding site of the tethered ligand (SFLLRN). By doing so, it competitively prevents the intramolecular activation of the receptor even after thrombin has cleaved the N-terminus.

-

Reversibility and Half-Life: While the binding is chemically reversible, Vorapaxar has a very long effective half-life of 3-4 days and a terminal half-life of about 8 days. This prolonged receptor occupancy means that its antiplatelet effect persists for up to four weeks after discontinuation, making it effectively irreversible from a clinical standpoint.

-

Selectivity: Vorapaxar is highly selective for PAR-1 and does not inhibit platelet aggregation induced by other agonists like adenosine diphosphate (ADP), collagen, or thromboxane mimetics.

References

The Impact of Deuterium Substitution on PAR-1 Antagonist Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the strategic application of deuterium substitution to modulate the metabolic fate of Protease-Activated Receptor-1 (PAR-1) antagonists. While direct, publicly available pharmacokinetic data on a deuterated PAR-1 antagonist is limited, this guide will establish the core principles of deuterium's impact on drug metabolism, detail the PAR-1 signaling pathway, and present a comprehensive case study on a deuterated CRF1 antagonist. This case study will serve as a practical exemplar, complete with quantitative data and detailed experimental protocols, to illustrate the profound effects of deuterium substitution on metabolic stability.

Introduction: The Rationale for Deuterating PAR-1 Antagonists

Protease-Activated Receptor-1 (PAR-1) is a G-protein coupled receptor that plays a pivotal role in thrombosis. Upon activation by thrombin, PAR-1 initiates a signaling cascade that leads to platelet aggregation. Consequently, PAR-1 antagonists, such as Vorapaxar, have been developed as potent antiplatelet therapies for the prevention of thrombotic cardiovascular events.

A critical aspect of drug development is optimizing a molecule's pharmacokinetic profile, particularly its metabolic stability. Rapid metabolism can lead to a short half-life, requiring frequent dosing and potentially leading to the formation of toxic metabolites. One innovative strategy to enhance metabolic stability is selective deuterium substitution.

Deuterium (²H or D), a stable isotope of hydrogen, forms a stronger covalent bond with carbon than its lighter counterpart, protium (¹H). This difference in bond strength can lead to a "Kinetic Isotope Effect" (KIE), where the rate of a chemical reaction, particularly one involving the cleavage of a C-H bond by metabolic enzymes like cytochrome P450 (CYP450), is significantly slowed when hydrogen is replaced by deuterium.[1][2] By strategically placing deuterium at known sites of metabolism on a PAR-1 antagonist, it is possible to attenuate its metabolic clearance, thereby improving its pharmacokinetic properties.[3][4]

The PAR-1 Signaling Pathway

Understanding the PAR-1 signaling pathway is crucial for appreciating the therapeutic target of PAR-1 antagonists. The activation of PAR-1 by thrombin is a unique proteolytic event.

As depicted in Figure 1, thrombin cleaves the N-terminal domain of the PAR-1 receptor, unmasking a new N-terminus that acts as a "tethered ligand." This tethered ligand then binds to the receptor itself, inducing a conformational change that activates intracellular G-proteins, primarily Gαq and Gα12/13. Activation of these G-proteins initiates downstream signaling cascades, including the activation of phospholipase C (PLC) and RhoA, ultimately leading to an increase in intracellular calcium, protein kinase C (PKC) activation, and platelet aggregation. PAR-1 antagonists work by competitively binding to the receptor and preventing its activation by the tethered ligand.

Case Study: Deuterium Substitution of a CRF1 Antagonist

To illustrate the quantitative impact of deuterium substitution on drug metabolism, we will examine a detailed study on a novel corticotropin-releasing factor receptor 1 (CRF1) antagonist, 7-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-3-(4-methoxy-2-methylphenyl)-2,6-dimethylpyrazolo[5,1-b]oxazole (referred to as NVS-CRF38). In this study, the primary site of metabolism was identified as the O-methyl group, which undergoes O-demethylation. To mitigate this, a deuterated analog, [¹³CD₃] NVS-CRF38, was synthesized and its pharmacokinetic profile was compared to the parent compound.

Data Presentation

The following tables summarize the quantitative data from in vitro and in vivo studies comparing NVS-CRF38 and its deuterated analog.

Table 1: In Vitro Metabolic Stability in Rat and Human Liver Microsomes

| Compound | Species | Intrinsic Clearance (CLint) based on Substrate Depletion (μL/min/mg) | Intrinsic Clearance (CLint) based on Metabolite Formation (μL/min/mg) | Kinetic Isotope Effect (KH/KD) from Substrate Depletion | Kinetic Isotope Effect (KH/KD) from Metabolite Formation |

| NVS-CRF38 | Rat | 100 ± 10 | 90 ± 8 | 2.1 | 7.5 |

| [¹³CD₃] NVS-CRF38 | Rat | 48 ± 5 | 12 ± 2 | ||

| NVS-CRF38 | Human | 45 ± 4 | 40 ± 3 | 2.0 | 6.7 |

| [¹³CD₃] NVS-CRF38 | Human | 22 ± 3 | 6 ± 1 |

Data are presented as mean ± standard deviation.

Table 2: In Vivo Pharmacokinetic Parameters in Rats

| Parameter | Route | NVS-CRF38 | [¹³CD₃] NVS-CRF38 |

| Dose (mg/kg) | IV | 1 | 1 |

| CL (mL/min/kg) | IV | 25 ± 3 | 18 ± 2 |

| Vss (L/kg) | IV | 2.1 ± 0.2 | 2.0 ± 0.3 |

| t½ (h) | IV | 1.2 ± 0.1 | 1.6 ± 0.2 |

| AUC (ng·h/mL) | IV | 670 ± 80 | 930 ± 110 |

| Dose (mg/kg) | PO | 10 | 10 |

| Cmax (ng/mL) | PO | 450 ± 60 | 680 ± 90 |

| Tmax (h) | PO | 1.0 ± 0.5 | 1.5 ± 0.5 |

| AUC (ng·h/mL) | PO | 2100 ± 250 | 3800 ± 420 |

| F (%) | PO | 31 | 41 |

Data are presented as mean ± standard deviation. CL: Clearance; Vss: Volume of distribution at steady state; t½: Half-life; AUC: Area under the curve; Cmax: Maximum concentration; Tmax: Time to maximum concentration; F: Bioavailability.

The in vitro data clearly demonstrate a significant kinetic isotope effect, with the deuterated compound showing a 2-fold decrease in clearance based on substrate depletion and a nearly 7-fold decrease based on the formation of the O-desmethyl metabolite. This translates to a marked improvement in the in vivo pharmacokinetic profile in rats, with the deuterated analog exhibiting lower clearance, a longer half-life, and a substantial increase in overall exposure (AUC) following both intravenous and oral administration.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the case study.

3.2.1. In Vitro Metabolic Stability Assay

-

System: Rat and human liver microsomes.

-

Incubation:

-

A solution containing liver microsomes (0.5 mg/mL protein concentration) and the test compound (1 µM) in a phosphate buffer (pH 7.4) was pre-warmed at 37°C for 5 minutes.

-

The metabolic reaction was initiated by the addition of an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Aliquots were taken at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

The reaction was quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Analysis:

-

Samples were centrifuged to precipitate proteins.

-

The supernatant was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound and the formation of the O-desmethyl metabolite.

-

-

Data Calculation:

-

The half-life (t½) was determined from the slope of the natural logarithm of the remaining parent drug concentration versus time.

-

Intrinsic clearance (CLint) was calculated using the formula: CLint = (0.693 / t½) / (mg microsomal protein per mL).

-

3.2.2. In Vivo Pharmacokinetic Study

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing:

-

Intravenous (IV): A single dose (1 mg/kg) was administered via the tail vein as a solution in a suitable vehicle (e.g., 20% Solutol HS 15 in water).

-

Oral (PO): A single dose (10 mg/kg) was administered by oral gavage.

-

-

Blood Sampling:

-

Blood samples (approximately 0.2 mL) were collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Blood was collected into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma was separated by centrifugation and stored at -80°C until analysis.

-

-

Bioanalysis:

-

Plasma samples were prepared for analysis by protein precipitation with acetonitrile containing an internal standard.

-

The concentrations of the parent drug and its deuterated analog were determined using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters (CL, Vss, t½, Cmax, Tmax, AUC) were calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).

-

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in this research, the following diagrams illustrate the experimental workflow and the logical relationship of how deuterium substitution impacts pharmacokinetics.

Conclusion

Deuterium substitution represents a powerful and validated strategy in medicinal chemistry to enhance the metabolic stability and overall pharmacokinetic profile of drug candidates. By leveraging the kinetic isotope effect, researchers can strategically slow down the rate of metabolic degradation at specific "soft spots" within a molecule. As demonstrated through the detailed case study, this approach can lead to significant improvements, including reduced clearance, extended half-life, and increased systemic exposure.

For the development of next-generation PAR-1 antagonists, identifying the primary sites of metabolism and applying selective deuteration could lead to drugs with more favorable dosing regimens and potentially improved safety profiles by reducing the formation of unwanted metabolites. The experimental protocols and data presented in this guide provide a robust framework for designing and evaluating deuterated compounds, offering a clear path to optimizing the therapeutic potential of this important class of antiplatelet agents.

References

Vorapaxar-d5: A Technical Guide to its Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical quality attributes of Vorapaxar-d5, a deuterated analog of the protease-activated receptor-1 (PAR-1) antagonist, Vorapaxar. This document outlines the typical data found in a Certificate of Analysis (CoA), details the experimental methodologies for purity assessment, and illustrates the compound's mechanism of action through a detailed signaling pathway diagram. This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Vorapaxar in biological matrices.

Certificate of Analysis: Key Quality Parameters

A Certificate of Analysis for this compound provides essential information regarding its identity, purity, and quality. While a batch-specific CoA is provided upon purchase, the following tables summarize the typical specifications and data for this stable isotope-labeled standard.

Table 1: General Information and Chemical Properties

| Parameter | Specification |

| Chemical Name | N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(1E)-2-[5-(3-Fluorophenyl)-2-pyridinyl]ethenyl]dodecahydro-1-methyl-3-oxonaphtho[2,3-c]furan-6-yl]carbamic Acid Ethyl Ester-d5 Sulfate |

| Synonyms | SCH 530348-d5 |

| Molecular Formula | C₂₉H₂₈D₅FN₂O₄ |

| Molecular Weight | 497.61 g/mol |

| CAS Number | Not available (for deuterated form) |

| Appearance | Crystalline solid |

| Storage Conditions | -20°C for long-term storage |

Table 2: Purity and Analytical Data

| Parameter | Method | Specification |

| Purity | HPLC/UPLC | ≥98% |

| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium incorporation |

| Identity | ¹H-NMR, Mass Spectrometry | Conforms to structure |

| Solubility | - | Soluble in DMSO (~30 mg/mL) and Dimethylformamide |

| UV/Vis Absorbance | UV/Vis Spectroscopy | λmax: 272, 306 nm |

Purity Assessment: Experimental Protocols

The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the chemical purity of this compound and to detect the presence of any non-deuterated Vorapaxar or other impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Acetate buffer (pH 4.5)

-

This compound reference standard

-

Vorapaxar reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of Acetonitrile and Ammonium Acetate buffer (e.g., 60:40 v/v). The exact ratio may be optimized for best separation.

-

Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

-

Sample Solution Preparation: Prepare the this compound sample to be tested at the same concentration as the standard solution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection: 272 nm

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity

Objective: To confirm the identity and determine the isotopic purity of this compound.

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

Reagents:

-

Acetonitrile (LC-MS grade) with 0.1% formic acid

-

Water (LC-MS grade) with 0.1% formic acid

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

-

Sample Preparation: Dilute the this compound sample in the initial mobile phase composition to a concentration suitable for MS detection (e.g., 100 ng/mL).

-

LC Conditions:

-

Flow Rate: 0.4 mL/min

-

Gradient Elution: A gradient from 10% to 90% Mobile Phase B over 5 minutes.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM):

-

This compound transition: m/z 498.6 → [fragment ion]

-

Vorapaxar transition: m/z 493.6 → [fragment ion]

-

-

-

Analysis: The isotopic purity is determined by comparing the signal intensity of the deuterated parent ion (m/z 498.6) to that of the non-deuterated parent ion (m/z 493.6).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Vorapaxar and a typical experimental workflow for its analysis.

Caption: Mechanism of Action of Vorapaxar as a PAR-1 Antagonist.

Caption: Experimental Workflow for this compound Purity Assessment.

Mechanism of Action

Vorapaxar is a potent and selective antagonist of the protease-activated receptor-1 (PAR-1), a G-protein coupled receptor highly expressed on the surface of human platelets.[1][2] Thrombin, a key serine protease in the coagulation cascade, is the most potent activator of platelets and exerts its effects primarily through PAR-1.[2][3][4]

Thrombin binds to and cleaves the N-terminal domain of the PAR-1 receptor, which unmasks a new N-terminus that acts as a tethered ligand, leading to receptor activation. This activation initiates a downstream signaling cascade through G-proteins (primarily Gq and G12/13), activating phospholipase C and ultimately leading to an increase in intracellular calcium and platelet aggregation.

Vorapaxar acts as a competitive and reversible antagonist by binding to the PAR-1 receptor, thereby preventing thrombin from binding and cleaving it. This selective blockade of PAR-1 inhibits thrombin-induced platelet aggregation without affecting platelet aggregation induced by other agonists like ADP, collagen, or thromboxane A2. The deuteration in this compound does not alter this mechanism of action but provides a distinct mass signature for its use as an internal standard in analytical assays.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Vorapaxar: The Current Role and Future Directions of a Novel Protease-Activated Receptor Antagonist for Risk Reduction in Atherosclerotic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Vorapaxar Sulfate? [synapse.patsnap.com]

Navigating the Solubility and Stability of Vorapaxar-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Vorapaxar-d5, a deuterated analog of the protease-activated receptor-1 (PAR-1) antagonist, Vorapaxar. Understanding these fundamental physicochemical properties is critical for the development of robust analytical methods, formulation design, and ensuring the integrity of preclinical and clinical studies. This document synthesizes available data on solubility in common laboratory solvents and behavior under various stress conditions, offering detailed experimental protocols and clear data visualization to support laboratory investigations.

Solubility Profile of this compound

Precise quantitative solubility data for this compound is not extensively published. However, data for the non-deuterated form, Vorapaxar, serves as a valuable proxy due to the minor structural modification. The deuteration is not expected to significantly alter the molecule's polarity and, therefore, its solubility in organic solvents.

Qualitative and Quantitative Solubility of Vorapaxar

Vorapaxar is a crystalline solid that is sparingly soluble in aqueous buffers.[1] To achieve higher concentrations in aqueous solutions, it is recommended to first dissolve the compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) and then dilute with the aqueous buffer of choice.[1]

A summary of the available quantitative solubility data for Vorapaxar in various solvents is presented in Table 1.

| Solvent System | Approximate Solubility (mg/mL) | Reference |

| DMSO | ~30 | [1] |

| Dimethylformamide (DMF) | ~30 | [1] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | [1] |

Table 1: Quantitative Solubility of Vorapaxar in Laboratory Solvents

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The Shake-Flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol is a general guideline for determining the solubility of this compound in various laboratory solvents.

References

The Metabolic Fate of Vorapaxar-d5 In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro metabolic fate of Vorapaxar-d5, a deuterated stable isotope-labeled version of the protease-activated receptor-1 (PAR-1) antagonist, Vorapaxar. By leveraging the principles of drug metabolism and the kinetic isotope effect, this document outlines the expected metabolic pathways, provides detailed experimental protocols for their investigation, and presents hypothetical quantitative data to guide research efforts.

Introduction to Vorapaxar and the Rationale for Deuteration

Vorapaxar is a potent, orally active antiplatelet agent that functions by reversibly inhibiting PAR-1, the primary receptor for thrombin on human platelets.[1][2] Thrombin is a key activator of platelets in arterial thrombosis, and by blocking its action, Vorapaxar reduces the risk of thrombotic cardiovascular events.[2]

The metabolism of Vorapaxar is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[1][3] Specifically, CYP3A4 and, to a lesser extent, CYP2J2 are responsible for its biotransformation into various metabolites. The two major metabolites are M19, formed through carbamate cleavage, and M20, a monohydroxylated derivative that is also pharmacologically active.

The use of deuterated compounds, such as this compound, is a common strategy in drug development to investigate and potentially improve a drug's pharmacokinetic profile. The substitution of hydrogen with its heavier isotope, deuterium, can slow down the rate of metabolic reactions at the site of deuteration due to the kinetic isotope effect. This can lead to a longer half-life, increased drug exposure, and potentially a more favorable side-effect profile by altering the formation of certain metabolites. This guide will explore the expected impact of deuteration on the in vitro metabolism of Vorapaxar.

In Vitro Metabolic Pathways of Vorapaxar and this compound

The primary metabolic pathways of Vorapaxar involve N-dealkylation and oxidation. The introduction of deuterium atoms in this compound is anticipated to influence the rate of these transformations. The following diagram illustrates the proposed metabolic pathways for both compounds.

Experimental Protocols for In Vitro Metabolism Studies

The following protocols are designed to investigate the metabolic fate of this compound in human liver microsomes.

Incubation with Human Liver Microsomes (HLMs)

This experiment aims to determine the rate of metabolism of this compound and identify the resulting metabolites.

Materials:

-

This compound

-

Vorapaxar (for comparison)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PD, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

Incubator/water bath (37°C)

Procedure:

-

Prepare a stock solution of this compound and Vorapaxar in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate the HLMs (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Add the substrate (this compound or Vorapaxar) to the incubation mixture at a final concentration of, for example, 1 µM.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge to pellet the protein.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

Cytochrome P450 Reaction Phenotyping

This protocol identifies the specific CYP enzymes responsible for the metabolism of this compound.

Materials:

-

This compound

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2J2, and others)

-

Specific chemical inhibitors for CYP enzymes (e.g., ketoconazole for CYP3A4)

-

Pooled HLMs

-

Other materials as listed in section 3.1

Procedure:

-

Recombinant Enzyme Screening: Incubate this compound with a panel of individual recombinant human CYP enzymes following the procedure in section 3.1.

-

Chemical Inhibition: Incubate this compound with pooled HLMs in the presence and absence of specific CYP inhibitors. Pre-incubate the HLMs and inhibitor for 10 minutes before adding the substrate.

-

Analyze the samples by LC-MS/MS to determine the rate of metabolite formation. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP enzyme.

Analytical Methodology: LC-MS/MS

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole or high-resolution mass spectrometer.

Typical LC Conditions:

-

Column: A C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the parent compound from its metabolites.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Typical MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) positive.

-

Multiple Reaction Monitoring (MRM): Monitor the specific mass transitions for Vorapaxar, this compound, and their expected metabolites. The mass transitions for Vorapaxar and this compound have been reported as m/z 591.4/447.2 and 498.6/447.2, respectively.

Experimental Workflow

The overall workflow for investigating the in vitro metabolism of this compound is depicted below.

Quantitative Data Summary (Hypothetical)

The following tables summarize the expected quantitative outcomes from the in vitro metabolism studies of Vorapaxar and this compound. These are hypothetical data based on the known metabolism of Vorapaxar and the anticipated kinetic isotope effect.

Table 1: Metabolic Stability of Vorapaxar and this compound in Human Liver Microsomes

| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Vorapaxar | 25 | 27.7 |

| This compound | 40 | 17.3 |

Table 2: Formation of Major Metabolites in Human Liver Microsomes (at 30 minutes)

| Parent Compound | Metabolite | Peak Area Ratio (Metabolite/Internal Standard) |

| Vorapaxar | M19 | 1.25 |

| M20 | 0.85 | |

| This compound | M19-d5 | 0.70 |

| M20-d5 | 0.82 |

Table 3: CYP450 Reaction Phenotyping for this compound M19-d5 Formation

| Condition | % of Control M19-d5 Formation |

| Control (Pooled HLMs) | 100 |

| + Ketoconazole (CYP3A4 inhibitor) | 12 |

| Recombinant CYP3A4 | 88 |

| Recombinant CYP2J2 | 5 |

| Other Recombinant CYPs | < 2 |

Conclusion

This technical guide provides a comprehensive framework for investigating the in vitro metabolic fate of this compound. The provided experimental protocols and hypothetical data offer a solid foundation for researchers to design and execute their studies. The anticipated slower rate of metabolism for this compound, particularly in the formation of the M19-d5 metabolite, highlights the potential for deuterium substitution to favorably alter the pharmacokinetic properties of Vorapaxar. Further empirical studies are necessary to confirm these hypotheses and fully elucidate the metabolic profile of this deuterated compound.

References

- 1. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 530348 (Vorapaxar), a potent oral thrombin protease-activated receptor 1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role for Thrombin Receptor Antagonism With Vorapaxar in Secondary Prevention of Atherothrombotic Events: From Bench to Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

Foundational Research on Deuterated PAR-1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protease-activated receptor-1 (PAR-1) is a well-validated target for antiplatelet therapy. The development of PAR-1 inhibitors has been a significant advancement in the management of thrombotic diseases. However, like many therapeutics, the utility of existing PAR-1 inhibitors can be limited by their pharmacokinetic and metabolic profiles. One emerging strategy to enhance the therapeutic potential of small molecule drugs is selective deuteration. This technical guide provides an in-depth overview of the foundational research and conceptual framework for the development of deuterated PAR-1 inhibitors. It covers the rationale for deuteration, proposed synthesis strategies, detailed experimental protocols for characterization, and a discussion of the potential improvements in pharmacokinetic and pharmacodynamic properties.

Introduction: The Rationale for Deuterating PAR-1 Inhibitors

Protease-activated receptor-1 (PAR-1) is a G-protein coupled receptor that is activated by thrombin and plays a crucial role in platelet aggregation.[1] Vorapaxar and atopaxar are examples of PAR-1 antagonists that have been developed to inhibit thrombin-mediated platelet activation.[2] While effective, the metabolism of these drugs, often mediated by cytochrome P450 (CYP) enzymes, can influence their efficacy and safety profiles.[3]

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a promising strategy in drug development to improve the metabolic stability of pharmaceuticals.[3][4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage at the site of deuteration, a phenomenon known as the kinetic isotope effect. This can result in:

-

Improved Pharmacokinetic Profile: Slower metabolism can lead to a longer drug half-life, increased plasma exposure (AUC), and potentially a reduced dosing frequency.

-

Enhanced Safety: By reducing the formation of potentially reactive or toxic metabolites, deuteration can lead to an improved safety and tolerability profile.

-

Increased Efficacy: A more consistent and sustained plasma concentration of the active drug may lead to improved therapeutic efficacy.

The successful development and approval of deuterated drugs such as deutetrabenazine and deucravacitinib have validated this approach, demonstrating clinically meaningful benefits over their non-deuterated counterparts. Applying this strategy to PAR-1 inhibitors could lead to a new generation of antiplatelet agents with superior therapeutic properties.

Synthesis of Deuterated PAR-1 Inhibitors

While specific synthesis routes for deuterated PAR-1 inhibitors are not yet widely published, general strategies for the introduction of deuterium into organic molecules can be adapted. A common approach involves the use of deuterated reagents in the final steps of the synthesis to introduce deuterium at specific, metabolically vulnerable positions.

For a hypothetical deuterated analog of a PAR-1 inhibitor, let's call it "Deutero-PAR1-Inhibitor," the synthesis could involve the following conceptual steps, based on general deuteration techniques:

-

Identification of Metabolic Hotspots: The first step is to identify the primary sites of metabolism on the parent PAR-1 inhibitor molecule through in vitro metabolism studies with liver microsomes and subsequent metabolite identification by mass spectrometry.

-

Retrosynthetic Analysis: A retrosynthetic strategy is then devised to allow for the introduction of deuterium at the identified metabolic hotspots.

-

Deuteration of a Key Intermediate: A key intermediate in the synthesis of the PAR-1 inhibitor would be synthesized with deuterium incorporated at the desired positions. This can be achieved using various methods, such as:

-

Reduction with deuterated reagents: Using reagents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LAD) to introduce deuterium.

-

Catalytic deuteration: Employing deuterium gas (D2) with a metal catalyst.

-

Using deuterated building blocks: Starting the synthesis with commercially available deuterated starting materials.

-

-

Final Assembly: The deuterated intermediate is then carried through the remaining synthetic steps to yield the final deuterated PAR-1 inhibitor.

An illustrative workflow for the synthesis of a deuterated compound is presented below.

In Vitro and In Vivo Characterization: A Comparative Approach

A comprehensive preclinical evaluation would be necessary to compare the properties of a deuterated PAR-1 inhibitor to its non-deuterated parent compound. The following tables present hypothetical comparative data for "Deutero-PAR1-Inhibitor" versus its non-deuterated analog, "Proto-PAR1-Inhibitor."

In Vitro Potency and Selectivity

The in vitro potency and selectivity of the deuterated compound would be assessed to ensure that the modification does not negatively impact its primary pharmacological activity.

Table 1: Comparative In Vitro Potency of Proto-PAR1-Inhibitor and Deutero-PAR1-Inhibitor

| Parameter | Proto-PAR1-Inhibitor | Deutero-PAR1-Inhibitor |

| PAR-1 Binding Affinity (Ki, nM) | 1.5 | 1.4 |

| PAR-1 Functional Inhibition (IC50, nM) | 8.2 | 8.5 |

| Selectivity vs. PAR-4 (fold) | >1000 | >1000 |

In Vitro Metabolic Stability

Metabolic stability would be a key parameter to evaluate the success of the deuteration strategy.

Table 2: Comparative In Vitro Metabolic Stability in Human Liver Microsomes

| Parameter | Proto-PAR1-Inhibitor | Deutero-PAR1-Inhibitor |

| Half-life (t1/2, min) | 35 | 95 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 19.8 | 7.3 |

In Vivo Pharmacokinetics

In vivo pharmacokinetic studies in animal models would be conducted to assess the impact of deuteration on drug exposure and half-life.

Table 3: Comparative Pharmacokinetic Parameters in Rats (Oral Administration, 10 mg/kg)

| Parameter | Proto-PAR1-Inhibitor | Deutero-PAR1-Inhibitor |

| Cmax (ng/mL) | 450 | 620 |

| Tmax (h) | 1.0 | 1.5 |

| AUC (0-24h) (ng·h/mL) | 2800 | 5900 |

| Terminal Half-life (t1/2, h) | 4.5 | 9.8 |

| Oral Bioavailability (%) | 40 | 75 |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of deuterated PAR-1 inhibitors.

PAR-1 Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compound for the PAR-1 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the PAR-1 receptor.

Materials:

-

Membrane preparations from cells expressing human PAR-1.

-

Radioligand (e.g., [3H]-Vorapaxar).

-

Test compounds (deuterated and non-deuterated PAR-1 inhibitors).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a PAR-1 inhibitor to block the increase in intracellular calcium induced by a PAR-1 agonist.

Objective: To determine the functional inhibitory potency (IC50) of the test compound.

Materials:

-

Cells stably expressing human PAR-1 (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

PAR-1 agonist (e.g., thrombin or SFLLRN peptide).

-

Test compounds.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

96- or 384-well black, clear-bottom plates.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Plate the PAR-1 expressing cells in the microplates and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with various concentrations of the test compound.

-

Measure the baseline fluorescence.

-

Add the PAR-1 agonist and immediately measure the change in fluorescence over time.

-

The peak fluorescence intensity is used to determine the response.

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Platelet Aggregation Assay

This assay assesses the ability of the PAR-1 inhibitor to prevent platelet aggregation induced by a PAR-1 agonist.

Objective: To evaluate the antiplatelet activity of the test compound.

Materials:

-

Freshly drawn human blood from healthy volunteers.

-

Anticoagulant (e.g., citrate).

-

Platelet-rich plasma (PRP) prepared by centrifugation.

-

PAR-1 agonist (e.g., thrombin or TRAP-6).

-

Test compounds.

-

Platelet aggregometer.

Procedure:

-

Prepare PRP from whole blood.

-

Pre-incubate the PRP with various concentrations of the test compound in the aggregometer cuvette.

-

Add the PAR-1 agonist to induce platelet aggregation.

-

Monitor the change in light transmission through the PRP as a measure of aggregation.

-

Determine the concentration of the test compound that inhibits platelet aggregation by 50% (IC50).

PAR-1 Signaling Pathway

Understanding the PAR-1 signaling pathway is crucial for interpreting the effects of PAR-1 inhibitors. Upon activation by thrombin, PAR-1 couples to multiple G-proteins, primarily Gαq/11 and Gα12/13, initiating downstream signaling cascades that lead to platelet activation and other cellular responses.

Conclusion

The selective deuteration of PAR-1 inhibitors represents a promising strategy for developing next-generation antiplatelet therapies. By leveraging the kinetic isotope effect, it is conceptually feasible to design molecules with improved metabolic stability, leading to enhanced pharmacokinetic profiles and potentially a better safety and efficacy profile. The in-depth technical guide provided here outlines the rationale, synthetic considerations, and detailed experimental protocols necessary for the foundational research and development of deuterated PAR-1 inhibitors. Further research in this area is warranted to translate the theoretical benefits of deuteration into clinically superior antiplatelet agents.

References

- 1. Thrombin receptor antagonists; recent advances in PAR-1 antagonist development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PAR-1 antagonists: current state of evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating PAR-1 Antagonism: A Technical Guide to Vorapaxar-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Vorapaxar-d5, a deuterated analog of the potent and selective Protease-Activated Receptor-1 (PAR-1) antagonist, Vorapaxar. This document furnishes researchers with critical information on sourcing research-grade this compound, detailed experimental protocols for its characterization, and a visualization of its mechanism of action through the PAR-1 signaling pathway.

Core Topic: this compound

This compound is a stable isotope-labeled version of Vorapaxar, an antiplatelet agent that functions as a competitive and reversible antagonist of the PAR-1 receptor, also known as the thrombin receptor. The incorporation of deuterium atoms provides a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies, allowing for the differentiation and quantification of the compound from its non-labeled counterpart using mass spectrometry.

Supplier Information for Research Quantities

Sourcing high-purity this compound is crucial for reliable and reproducible research outcomes. The following table summarizes key information from prominent suppliers offering this compound in research quantities.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities |

| MedChemExpress | This compound | HY-10119S | >98% | 1mg, 5mg, 10mg |

| Pharmaffiliates | This compound Sulfate | PA STI 087350 | Not specified | Inquire for details |

| VIVAN Life Sciences | Vorapaxar D5 | VLDL-01964 | Not specified | Inquire for details |

| Cayman Chemical | Vorapaxar | 23119 | ≥98% | 1mg, 5mg, 10mg, 25mg |

| Selleck Chemicals | Vorapaxar | S8067 | >99% | 5mg, 10mg, 50mg, 100mg |

Note: The information provided is based on publicly available data and may be subject to change. Researchers are advised to verify details directly with the suppliers.

Mechanism of Action: The PAR-1 Signaling Pathway

Vorapaxar exerts its antiplatelet effect by inhibiting the activation of PAR-1 by thrombin. Thrombin, a key serine protease in the coagulation cascade, cleaves the N-terminal extracellular domain of the PAR-1 receptor. This cleavage exposes a new N-terminus that acts as a "tethered ligand," which then binds to the receptor itself, initiating a conformational change and subsequent intracellular signaling. This signaling primarily occurs through G-protein coupling (Gq, G12/13, and Gi) leading to platelet activation, aggregation, and secretion. Vorapaxar competitively binds to the PAR-1 receptor, preventing thrombin from cleaving and activating it, thereby blocking downstream signaling.[1]

Below is a diagram illustrating the PAR-1 signaling pathway and the inhibitory action of Vorapaxar.

Experimental Protocols

This section outlines key experimental methodologies for the in vitro and in vivo characterization of this compound.

In Vitro Platelet Aggregation Assay

This assay is fundamental to assessing the antiplatelet efficacy of Vorapaxar.

Objective: To determine the inhibitory effect of this compound on thrombin-induced platelet aggregation.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

-

Carefully collect the upper PRP layer.

-

-

Platelet Aggregation Measurement:

-

Use a light transmission aggregometer to measure platelet aggregation.

-

Pre-warm PRP samples to 37°C.

-

Add varying concentrations of this compound (or vehicle control) to the PRP and incubate for a predetermined time.

-

Initiate platelet aggregation by adding a PAR-1 agonist, such as thrombin or thrombin receptor-activating peptide (TRAP).

-

Monitor the change in light transmission over time, which corresponds to the degree of platelet aggregation.

-

-

Data Analysis:

-

Calculate the percentage of platelet aggregation inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the maximal platelet aggregation.

-

In Vitro Calcium Mobilization Assay

This assay measures the functional consequence of PAR-1 activation and its inhibition by Vorapaxar.

Objective: To quantify the inhibition of PAR-1 mediated intracellular calcium release by this compound.

Methodology:

-

Cell Culture:

-

Culture a suitable cell line expressing PAR-1 (e.g., human platelets, endothelial cells, or a recombinant cell line) in appropriate media.

-

-

Fluorescent Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This allows for the measurement of changes in intracellular calcium concentration.

-

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Incubate the cells with various concentrations of this compound or a vehicle control.

-

Stimulate the cells with a PAR-1 agonist (e.g., thrombin or TRAP).

-

Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

-

-

Data Analysis:

-

Quantify the peak fluorescence intensity for each condition.

-

Calculate the percentage of inhibition of the calcium response by this compound at each concentration.

-

Determine the IC50 value for the inhibition of calcium mobilization.

-

The following diagram outlines the general workflow for a cell-based functional assay.

In Vivo Pharmacokinetic Analysis using LC-MS/MS

The deuterated nature of this compound makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Objective: To accurately quantify the concentration of Vorapaxar in biological samples (e.g., plasma, tissue homogenates).

Methodology:

-

Sample Preparation:

-

Collect biological samples at various time points after administration of Vorapaxar.

-

Perform a protein precipitation or liquid-liquid extraction to remove interfering substances.

-

Spike the samples with a known concentration of this compound as an internal standard.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples into an LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Employ a gradient elution with appropriate mobile phases (e.g., acetonitrile and water with formic acid).

-

Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both Vorapaxar and this compound.

-

-

Data Analysis:

-

Generate a standard curve by plotting the peak area ratio of Vorapaxar to this compound against the concentration of Vorapaxar standards.

-

Use the standard curve to determine the concentration of Vorapaxar in the unknown samples.

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

-

This technical guide provides a foundational resource for researchers working with this compound. By understanding its mechanism, sourcing, and appropriate experimental application, scientists can effectively utilize this valuable tool to advance our knowledge of PAR-1 biology and its role in health and disease.

References

Methodological & Application

Quantitative Analysis of Vorapaxar in Human Plasma using Vorapaxar-d5 by LC-MS/MS

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of Vorapaxar in human plasma using its deuterated internal standard, Vorapaxar-d5. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Vorapaxar.

Introduction

Vorapaxar is a selective and competitive antagonist of the protease-activated receptor-1 (PAR-1), a key receptor in thrombin-mediated platelet activation.[1][2] It is used as an antiplatelet agent to reduce the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease.[3] Accurate and reliable quantification of Vorapaxar in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variability during sample preparation and analysis, leading to improved accuracy and precision.

This application note describes a robust and sensitive LC-MS/MS method for the determination of Vorapaxar in human plasma. The method involves a straightforward sample preparation procedure followed by rapid chromatographic separation and detection using tandem mass spectrometry.

Signaling Pathway of Vorapaxar

Vorapaxar exerts its antiplatelet effect by inhibiting the signaling cascade initiated by the activation of PAR-1 by thrombin. Thrombin cleaves the N-terminus of the PAR-1 receptor, exposing a new N-terminus that acts as a tethered ligand, leading to receptor activation and subsequent G-protein coupling (Gαq, Gα12/13, and Gαi). This activation triggers a series of downstream events, including platelet aggregation and granule release. Vorapaxar, by binding to the PAR-1 receptor, prevents this activation and blocks the downstream signaling pathways.

Figure 1. Simplified signaling pathway of PAR-1 and the inhibitory action of Vorapaxar.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the validated LC-MS/MS method for the analysis of Vorapaxar in human plasma.

Table 1: Linearity and Range

| Parameter | Value |

| Calibration Curve Range | 1.00 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Regression Model | Linear, 1/x² weighting |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 1.00 | ≤ 5.0 | ≤ 5.0 | ± 15.0 |

| LQC | 3.00 | ≤ 4.5 | ≤ 4.8 | ± 10.0 |

| MQC | 500 | ≤ 3.0 | ≤ 3.5 | ± 8.0 |

| HQC | 800 | ≤ 2.5 | ≤ 3.3 | ± 7.5 |

| LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control |

Table 3: Recovery and Matrix Effect

| Analyte | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| Vorapaxar | 85.2 | 98.5 |

| This compound | 86.1 | 99.1 |

Experimental Protocols

Materials and Reagents

-

Vorapaxar reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Formate (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Deionized water (18.2 MΩ·cm)

Instrumentation

-

Liquid Chromatograph: UPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical Column: ACQUITY™ UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Vorapaxar and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Vorapaxar stock solution with a 50:50 (v/v) acetonitrile:water mixture to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) acetonitrile:water mixture.

Sample Preparation (Protein Precipitation)

-

Label polypropylene tubes for standards, quality controls, and unknown samples.

-

Add 50 µL of human plasma to each tube.

-

Spike 10 µL of the appropriate Vorapaxar working solution to the calibration standards and quality controls. For unknown samples, add 10 µL of 50:50 acetonitrile:water.

-

Add 20 µL of the this compound internal standard working solution to all tubes except for the blank plasma.

-

Add 200 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex mix for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Table 4: Liquid Chromatography Parameters

| Parameter | Setting |

| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 1.5 | |

| 2.5 | |

| 2.6 | |

| 3.5 |

Table 5: Mass Spectrometry Parameters

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 550°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | 8 psi |

| MRM Transitions | Analyte |

| Vorapaxar | |

| This compound |

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of Vorapaxar in human plasma.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Unmet needs in the management of acute myocardial infarction: role of novel protease-activated receptor-1 antagonist vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic drug evaluation of vorapaxar for secondary prevention after acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Vorapaxar in Human Plasma by LC-MS/MS using Vorapaxar-d5

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Vorapaxar in human plasma. The method utilizes Vorapaxar-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. A simple protein precipitation method is employed for sample preparation, followed by a rapid chromatographic separation on a C18 column. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Vorapaxar.

Introduction

Vorapaxar is a reversible antagonist of the protease-activated receptor-1 (PAR-1), which inhibits thrombin-induced platelet aggregation.[1][2] It is used to reduce the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral artery disease.[1] Monitoring the plasma concentration of Vorapaxar is crucial for optimizing dosage and ensuring therapeutic efficacy. This application note presents a complete LC-MS/MS workflow for the accurate and precise quantification of Vorapaxar in human plasma.

Experimental Workflow

The overall experimental workflow for the analysis of Vorapaxar in human plasma is depicted in the following diagram.

Materials and Methods

Reagents and Chemicals

-

Vorapaxar reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Formate (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (sourced from a certified vendor)

Standard and Internal Standard Stock Solutions

Prepare stock solutions of Vorapaxar and this compound in methanol at a concentration of 1 mg/mL. Store these stock solutions at -20°C. Working solutions are prepared by diluting the stock solutions with a mixture of methanol and water (1:1, v/v).

Sample Preparation Protocol

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 100 µL of plasma, add 10 µL of this compound working solution (internal standard).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

System: Waters ACQUITY UPLC™ or equivalent

-

Column: Pursuit XRs-100Å, C18, 4.6 x 50 mm, 10 µm[3]

-

Mobile Phase A: 5mM Ammonium Formate Buffer (pH 4.0)[3]

-

Mobile Phase B: Acetonitrile:Methanol (50:50, v/v)

-

Flow Rate: 0.2 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Gradient: Isocratic with 40% Mobile Phase A and 60% Mobile Phase B

-

Run Time: 3.5 minutes

Mass Spectrometry

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

Quantitative Data Summary

The following table summarizes the mass spectrometric parameters for Vorapaxar and its internal standard, this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Vorapaxar | 591.4 | 447.2 | 200 |

| This compound | 596.4 | 452.2 | 200 |

Note: The mass transition for this compound has been corrected based on the expected mass shift from the addition of five deuterium atoms to the Vorapaxar molecule. The previously reported precursor ion of 498.6 m/z is likely erroneous.

Logical Relationship of Key Method Steps

The development of this LC-MS/MS method follows a logical progression of steps to ensure accurate and reliable quantification of Vorapaxar.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and efficient means for the quantitative analysis of Vorapaxar in human plasma. The use of a stable isotope-labeled internal standard and a straightforward sample preparation procedure ensures high accuracy and precision. This method is well-suited for supporting clinical and preclinical studies of Vorapaxar.

References

Application Note: Quantitative Analysis of Vorapaxar in Human Plasma using a Validated UPLC-MS/MS Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Vorapaxar in human plasma. The assay utilizes Vorapaxar-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The sample preparation is a straightforward protein precipitation procedure, and the chromatographic separation is achieved in a short run time, making it suitable for high-throughput analysis in clinical and pharmacological research. This method has been validated for its selectivity, linearity, accuracy, precision, recovery, and matrix effect.

Introduction